Butyl 2-(chlorosulfonyl)acetate
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Overview
Description
Butyl 2-(chlorosulfonyl)acetate is an organosulfur compound with the molecular formula C6H11ClO4S It is characterized by the presence of a chlorosulfonyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 2-(chlorosulfonyl)acetate can be synthesized through the reaction of butyl acetate with chlorosulfonic acid. The reaction typically involves the following steps:
Esterification: Butyl acetate is prepared by reacting butanol with acetic acid in the presence of a mineral acid catalyst.
Chlorosulfonation: The butyl acetate is then reacted with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Butyl 2-(chlorosulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.
Reduction Reactions: The compound can be reduced to form sulfonic acids or other reduced sulfur-containing compounds.
Oxidation Reactions: Oxidation of this compound can yield sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Result from oxidation reactions.
Reduced Sulfur Compounds: Produced via reduction reactions.
Scientific Research Applications
Butyl 2-(chlorosulfonyl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Sulfonamide derivatives of this compound are explored for their medicinal properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl 2-(chlorosulfonyl)acetate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and derivatives formed.
Comparison with Similar Compounds
Butyl Acetate: A simpler ester without the chlorosulfonyl group.
Chlorosulfonic Acid: A reagent used in the synthesis of butyl 2-(chlorosulfonyl)acetate.
Sulfonamides: Derivatives formed from substitution reactions with this compound.
Uniqueness: this compound is unique due to the presence of both an ester and a chlorosulfonyl group, making it highly versatile in chemical synthesis.
Properties
Molecular Formula |
C6H11ClO4S |
---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
butyl 2-chlorosulfonylacetate |
InChI |
InChI=1S/C6H11ClO4S/c1-2-3-4-11-6(8)5-12(7,9)10/h2-5H2,1H3 |
InChI Key |
IDSBTFDTGVXWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CS(=O)(=O)Cl |
Origin of Product |
United States |
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